

Application Notes and Protocols for In-Vitro Assays of Sophoraflavanone Activity

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Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B15593412

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A Note on **Sophoraflavanone H**: Information regarding the specific in-vitro activities and assay protocols for **Sophoraflavanone H** is limited in the current scientific literature. Therefore, this document will focus on protocols and data for Sophoraflavanone G, a closely related and well-researched prenylated flavanone from the same chemical family. The methodologies presented here are broadly applicable and can be adapted for the study of **Sophoraflavanone H**.

Application Notes

Sophoraflavanone G, a bioactive compound isolated from plants of the Sophora genus, has demonstrated significant anti-inflammatory and anti-cancer properties in various in-vitro models.[1] These activities are attributed to its ability to modulate key signaling pathways involved in cellular inflammation and proliferation.

Anti-Inflammatory Activity: Sophoraflavanone G has been shown to suppress the production of pro-inflammatory mediators in macrophage cell lines (e.g., RAW 264.7) and microglial cells (e.g., BV2) stimulated with lipopolysaccharide (LPS).[2][3] Its mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] By down-regulating these pathways, Sophoraflavanone G reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2).[2][4] Furthermore, it curtails the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6).[2]

Anti-Cancer Activity: The anti-cancer effects of Sophoraflavanone G have been observed in various cancer cell lines, including human myeloid leukemia (HL-60), breast cancer (MDA-MB-231), and acute myeloid leukemia (KG-1a, EoL-1).^{[5][6]} It has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting tumor cell proliferation.^[5] The underlying mechanisms include the suppression of MAPK-related pathways and the modulation of apoptotic signaling proteins.^{[1][5]}

These application notes provide a basis for the development of in-vitro assays to screen and characterize the biological activity of **Sophoraflavanone H** and other related compounds. The following protocols detail the specific methodologies for assessing cytotoxicity, anti-inflammatory effects, and impact on key signaling pathways.

Quantitative Data Summary

The following tables summarize the reported in-vitro activity of Sophoraflavanone G across various assays and cell lines. This data can serve as a reference for designing experiments with **Sophoraflavanone H**.

Table 1: Cytotoxicity of Sophoraflavanone G in Cancer Cell Lines

Cell Line	Assay	Incubation Time (h)	IC50 (μM)	Reference
KG-1a (Acute Myeloid Leukemia)	MTT	48	~20	
EoL-1 (Eosinophilic Leukemia)	MTT	48	~25	
MDA-MB-231 (Breast Cancer)	MTT	24	~30	[5]
HL-60 (Promyelocytic Leukemia)	MTT	24	~15	[5]

Table 2: Anti-inflammatory Activity of Sophoraflavanone G

Cell Line	Stimulant	Parameter Measured	Effective Concentration (μM)	Inhibition	Reference
RAW 264.7	LPS	Nitric Oxide (NO)	2.5 - 20	Dose-dependent	[2]
RAW 264.7	LPS	PGE2	2.5 - 20	Dose-dependent	[2]
RAW 264.7	LPS	TNF-α	2.5 - 20	Dose-dependent	[2]
RAW 264.7	LPS	IL-6	2.5 - 20	Dose-dependent	[2]
BV2	LPS	Nitric Oxide (NO)	5 - 20	Dose-dependent	[3]
bMECs	TNF-α	MMP-9 Expression	1	Significant	

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of **Sophoraflavanone H** on the viability and proliferation of cancer cell lines.

Materials:

- Cancer cell lines (e.g., KG-1a, EoL-1, MDA-MB-231)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- **Sophoraflavanone H** (dissolved in DMSO)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well plates
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 2.0×10^5 to 3.0×10^5 cells/mL in 100 μ L of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Prepare serial dilutions of **Sophoraflavanone H** in culture medium. The final concentration of DMSO should not exceed 0.1%.
- After 24 hours, replace the medium with 100 μ L of medium containing various concentrations of **Sophoraflavanone H**. Include a vehicle control (medium with DMSO) and a blank control (medium only).
- Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
- Add 15 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of iNOS activity and inflammation.

Materials:

- RAW 264.7 macrophage cells
- Complete DMEM medium
- Lipopolysaccharide (LPS)
- **Sophoraflavanone H** (dissolved in DMSO)
- Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
- Sodium nitrite (for standard curve)
- 96-well plates
- Microplate reader

Protocol:

- Seed RAW 264.7 cells in a 96-well plate at a density of 1×10^5 cells/well and incubate for 24 hours.
- Pre-treat the cells with various concentrations of **Sophoraflavanone H** for 1 hour.
- Stimulate the cells with LPS (1 $\mu\text{g/mL}$) for another 24 hours. Include a control group with no LPS stimulation.
- After incubation, collect 50 μL of the cell culture supernatant from each well.
- Add 50 μL of Griess Reagent to each supernatant sample in a new 96-well plate.
- Incubate at room temperature for 15 minutes in the dark.
- Measure the absorbance at 540 nm.

- Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol quantifies the levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in cell culture supernatants.

Materials:

- RAW 264.7 macrophage cells
- Complete DMEM medium
- LPS
- **Sophoraflavanone H** (dissolved in DMSO)
- ELISA kits for mouse TNF- α and IL-6
- 96-well plates
- Microplate reader

Protocol:

- Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.
- Pre-treat the cells with various concentrations of **Sophoraflavanone H** for 1 hour.
- Stimulate the cells with LPS (1 μ g/mL) for 24 hours.
- Collect the cell culture supernatants and centrifuge to remove any debris.
- Perform the ELISA for TNF- α and IL-6 according to the manufacturer's instructions.
- Briefly, coat a 96-well plate with the capture antibody overnight.
- Block the plate with a blocking buffer.

- Add the cell culture supernatants and standards to the wells and incubate.
- Add the detection antibody, followed by the enzyme conjugate.
- Add the substrate solution and stop the reaction.
- Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.

NF-κB Signaling Pathway Analysis (Western Blot)

This protocol assesses the effect of **Sophoraflavanone H** on the activation of the NF-κB pathway by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.

Materials:

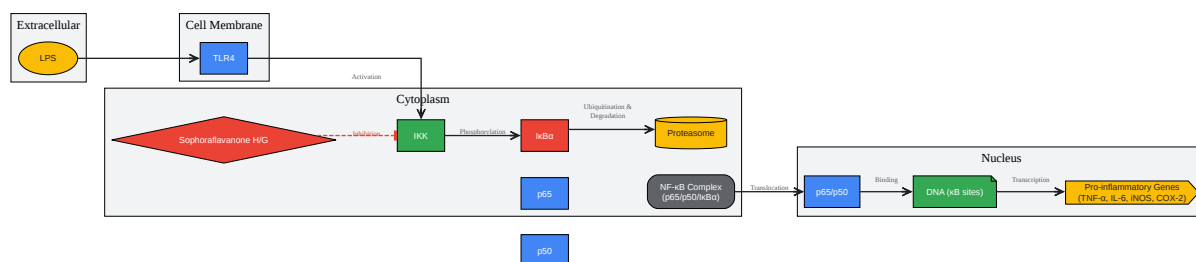
- RAW 264.7 macrophage cells
- Complete DMEM medium
- LPS
- **Sophoraflavanone H** (dissolved in DMSO)
- Cell lysis buffer and nuclear/cytoplasmic extraction kits
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
- HRP-conjugated secondary antibodies

- Chemiluminescent substrate
- Imaging system

Protocol:

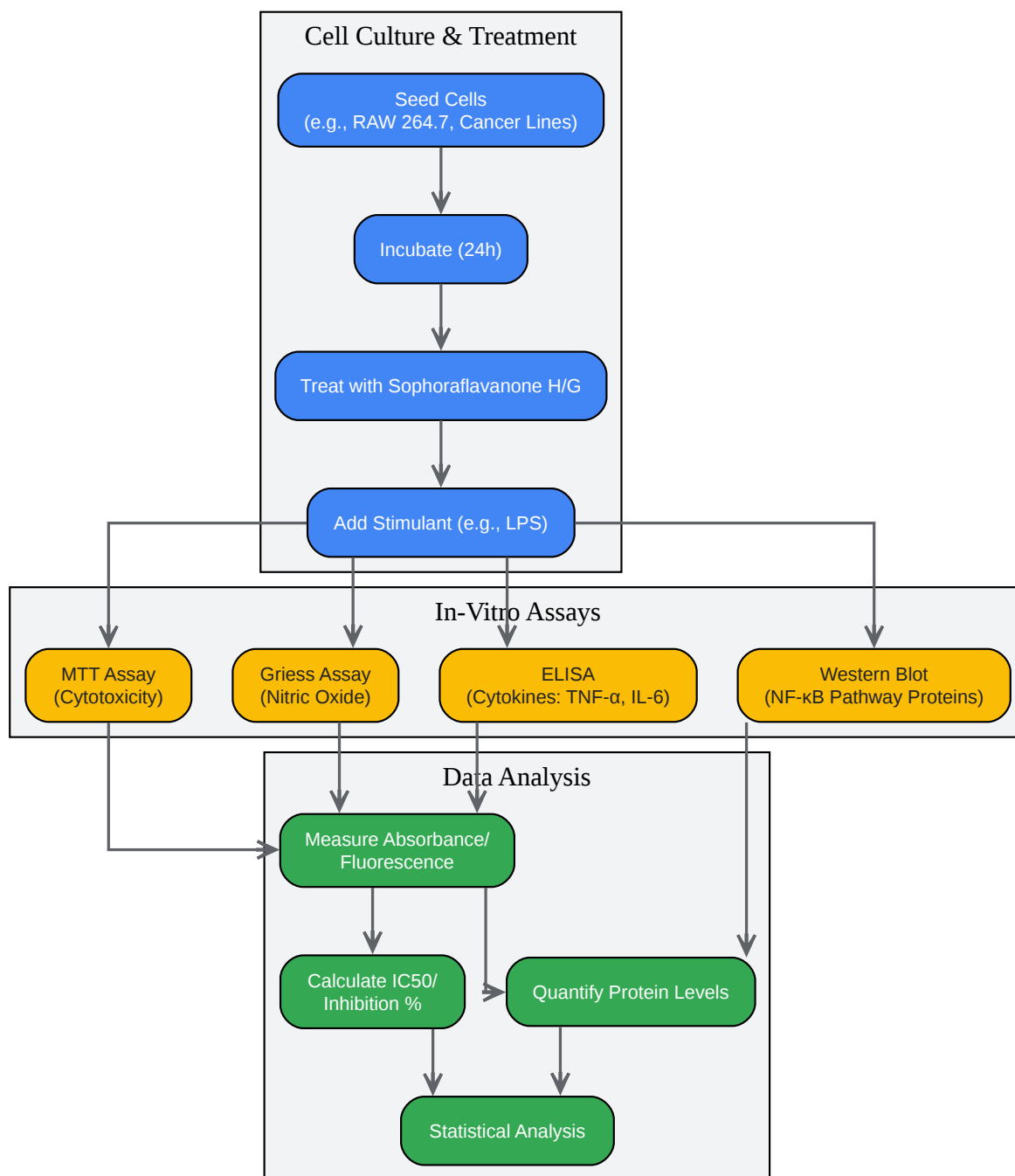
- Seed RAW 264.7 cells and treat with **Sophoraflavanone H** and LPS as described in the previous protocols.
- To assess I κ B α phosphorylation, lyse the whole cells at an early time point (e.g., 30 minutes) after LPS stimulation.
- To assess p65 translocation, separate the nuclear and cytoplasmic fractions using a specific extraction kit.
- Determine the protein concentration of the lysates.
- Separate 20-40 μ g of protein per lane by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the image using an imaging system and perform densitometric analysis to quantify the protein bands. Use β -actin as a loading control for whole-cell and cytoplasmic lysates, and Lamin B1 for nuclear lysates.

Visualizations



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Caption: NF-κB signaling pathway and the inhibitory action of Sophoraflavanone.



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Caption: General experimental workflow for in-vitro analysis of Sophoraflavanone.

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